2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-5-4-8-12-13(9)17-15(20-12)18-14(19)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJBYJQVCWDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Thioureas
2-Aminobenzothiazoles are synthesized via cyclization of arylthioureas using bromine () in acidic media. For the 4-methyl variant, 4-methylaniline reacts with ammonium thiocyanate () in hydrochloric acid to form 4-methylphenylthiourea. Subsequent oxidative cyclization with bromine yields 2-amino-4-methyl-1,3-benzothiazole.
Hydrazine Substitution
In some cases, 2-chloro-4-methyl-1,3-benzothiazole undergoes nucleophilic substitution with hydrazine hydrate () in ethanol to produce the 2-hydrazino derivative, which is further reduced to the primary amine.
Preparation of 2-Chlorobenzoyl Chloride
The electrophilic component, 2-chlorobenzoyl chloride, is synthesized via chlorination of 2-chlorobenzoic acid using sulfinyl chloride () or thionyl chloride () under reflux. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Chlorinating Agent | (3 eq) | |
| Solvent | Toluene or anhydrous acetone | |
| Temperature | 60–80°C | |
| Reaction Time | 3–5 hours | |
| Yield | 90–95% |
Excess is removed under vacuum to prevent side reactions during subsequent amidation.
Amide Bond Formation via Acid Chloride
Direct Coupling with 4-Methyl-1,3-Benzothiazol-2-Amine
The acid chloride reacts with 4-methyl-1,3-benzothiazol-2-amine in polar aprotic solvents (e.g., -methyl-2-pyrrolidone, acetone) under reflux. A representative procedure involves:
Optimization with Catalytic Bases
Patent data reveals that adding potassium carbonate () or triethylamine () (1.5 eq) enhances reaction rates by neutralizing HCl byproducts. For instance, in -methyl-2-pyrrolidone (NMP), the reaction completes within 2 hours at 100°C with 95% conversion.
Alternative Synthesis Routes
One-Pot Tandem Reactions
A patent describing Vismodegib synthesis suggests a one-pot method where 2-chlorobenzoic acid is activated in situ with thionyl chloride, followed by immediate amidation with the benzothiazole amine. This reduces purification steps but demands precise stoichiometry.
Purification and Characterization
Recrystallization
Crude products are purified via recrystallization from ethanol or ethanol-water mixtures, achieving >98% purity. For hydrochloride salts (e.g., CAS 1216999-67-5), acidification with HCl in diethyl ether yields crystalline solids.
Spectroscopic Validation
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NMR (DMSO-): Aromatic protons at δ 7.2–8.1 ppm, methyl group at δ 2.4 ppm.
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XRD : Distinct peaks at 2θ = 9.5°, 15.8°, and 21.4° confirm crystallinity.
Comparative Analysis of Methods
Industrial-Scale Considerations
Patent WO2014173716A1 highlights the use of NMP as a solvent for its high boiling point (202°C) and ability to dissolve both organic and inorganic species. Distilling water from sodium sulfide-NMP mixtures ensures anhydrous conditions critical for sulfide-mediated cyclizations. On an industrial scale, continuous distillation and automated pH adjustment (e.g., to pH 10.5 with ) improve reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the benzothiazole ring.
Scientific Research Applications
Medicinal Chemistry
-
Antitubercular Activity :
- Research indicates that 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide exhibits significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). It is being investigated as a potential lead compound for the development of new antitubercular agents due to its ability to inhibit specific enzymes critical for the survival of the bacterium .
-
Mechanism of Action :
- The compound's mechanism involves binding to the active site of target enzymes, thereby inhibiting their activity and disrupting essential biological pathways. This interaction is crucial for understanding how it can be optimized for therapeutic use.
Biological Studies
-
Biological Target Interaction :
- Studies have been conducted to explore the interaction of this compound with various biological targets, including enzymes and receptors. These investigations are essential for elucidating its potential therapeutic roles in treating diseases beyond tuberculosis.
- In Vitro and In Vivo Testing :
Industrial Applications
- Chemical Synthesis :
- Agrochemicals :
Case Study 1: Antitubercular Efficacy
A recent study focused on the synthesis and biological evaluation of benzothiazole derivatives demonstrated that this compound showed superior inhibition against M. tuberculosis compared to existing treatments. The structure–activity relationship (SAR) analysis provided insights into optimizing its efficacy further through molecular docking studies against target proteins like DprE1 .
Case Study 2: Industrial Synthesis
In industrial settings, continuous flow reactors have been employed for the large-scale synthesis of this compound. This method enhances product quality and yield while ensuring safety during production processes . The scalability of synthesis routes is crucial for commercial applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] and N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]
- Structural Differences : These compounds lack the 4-methyl and 2-chloro substituents present in the target molecule. Instead, 2-BTFBA has a 2-fluoro group on the benzamide ring .
- Synthesis: Both analogs are synthesized via benzoylation of 2-aminobenzothiazole, suggesting a shared synthetic pathway with the target compound .
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Structural Difference : The methyl group is at the 6-position of the benzothiazole ring instead of the 4-position .
- Impact : Positional isomerism can alter steric effects and hydrogen-bonding interactions, affecting solubility and biological activity. For example, antimicrobial studies show that substituent position (e.g., 4-methyl vs. 6-methyl) significantly influences potency .
Variations in the Benzamide Substituents
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
- Structural Difference : Contains two chloro groups (positions 2 and 4) on the benzamide ring and a simpler thiazole (vs. benzothiazole) .
- Biological Relevance : The dichloro substitution enhances anti-inflammatory and analgesic activities, as observed in related thiazole derivatives .
2-(4-Chlorobenzoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Functional Group Additions
2-Chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide
Physicochemical Properties
Biological Activity
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H11ClN2OS
- Molecular Weight : 302.78 g/mol
- CAS Number : 746880
- Structural Features : The compound features a benzamide core with a chloro substituent and a methyl group on the benzothiazole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
These methods are optimized for yield and purity, demonstrating the compound's versatility in synthetic applications .
Antitubercular Activity
Research indicates that this compound exhibits promising inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). In vitro studies have shown that it has better potency compared to standard antitubercular drugs. The compound's mechanism involves interaction with the target protein DprE1, which is essential for the bacterial cell wall synthesis .
Other Biological Activities
The benzothiazole derivatives, including this compound, have been reported to possess a range of biological activities:
- Anticancer : Compounds with similar structures have shown efficacy against various cancer cell lines.
- Antibacterial and Antifungal : The benzothiazole scaffold is known for its broad-spectrum antimicrobial properties.
- Anthelmintic : Some derivatives have demonstrated effectiveness against parasitic infections .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key factors include:
- The position of the chloro substituent.
- The nature of the substituents on the benzothiazole ring.
Research has shown that slight modifications can significantly enhance or reduce biological activity .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | C15H11ClN2OS | Different position of chlorine substitution |
| N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | C17H15ClN2OS | Contains a benzyl group instead of a phenyl group |
| 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | C21H15ClN2OS | Additional methyl group on the benzothiazole ring |
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- In Vitro Studies : Assays conducted on M. tuberculosis revealed IC50 values indicating strong inhibitory effects compared to established drugs.
- In Vivo Studies : Animal models infected with M. tuberculosis demonstrated significant reductions in bacterial load following treatment with this compound .
Q & A
Q. What are the common synthetic routes for 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide?
The synthesis typically involves nucleophilic substitution and cyclization reactions. Key steps include:
- Amide bond formation : Reacting 2-amino-4-methylbenzothiazole with 2-chlorobenzoyl chloride in pyridine under inert conditions to form the benzamide backbone .
- Substitution reactions : The chloro group can undergo further substitution with amines or thiols using NaH or KOtBu in aprotic solvents like DMF .
- Oxidation/Reduction : Methoxy groups (if present) may be oxidized to hydroxyl groups using KMnO₄, while nitro groups can be reduced with H₂/Pd-C .
Critical factors : Reaction temperature, solvent polarity, and catalyst choice significantly impact yield and purity.
Q. How is the purity and structural integrity of this compound verified?
Analytical techniques include:
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation (e.g., δ 8.2 ppm for amide protons) .
- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% for research-grade material) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 317.2) .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis?
Optimization involves:
- Inert atmospheres : Prevents oxidation of sensitive thiazole rings using N₂/Ar .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalyst screening : Pd/C for reductions or CuI for cross-coupling improves efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation .
Example : Substitution of the chloro group with morpholine achieved 85% yield using DMF at 80°C for 12 hours .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Crystals grown via slow evaporation (e.g., CH₃OH) are analyzed with a Bruker SMART CCD diffractometer .
- Key parameters : Space group P2₁2₁2₁, unit cell dimensions (a = 6.017 Å, b = 15.312 Å, c = 18.149 Å), and hydrogen bonding (N–H⋯N interactions stabilize dimers) .
- Software : SHELX for refinement; CCDC deposition for public access .
Q. What in silico methods predict the biological targets of this compound?
Computational approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to enzymes (e.g., PFOR in anaerobic organisms, a target for nitroheterocycles) .
- Pharmacophore modeling : Identifies key interactions (e.g., benzothiazole’s sulfur with enzyme active sites) .
- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., logP ≈ 3.2 suggests moderate blood-brain barrier penetration) .
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or structural analogs. Strategies include:
- Comparative bioassays : Test the compound alongside analogs (e.g., 4-cyano or 4-bromo derivatives) under standardized conditions .
- Enzyme inhibition profiling : IC₅₀ values against kinases (e.g., EGFR) or microbial targets clarify specificity .
- Structural tweaks : Modify substituents (e.g., replacing chloro with fluoro) to assess SAR trends .
Q. What are key considerations in designing structure-activity relationship (SAR) studies?
Focus on:
- Substituent variation : Systematic changes to the benzamide or benzothiazole moieties (e.g., -OCH₃ vs. -CN at position 4) .
- Assay diversification : Combine in vitro (e.g., cytotoxicity on HeLa cells) and in silico data .
- Data normalization : Use positive controls (e.g., doxorubicin for anticancer assays) to calibrate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
